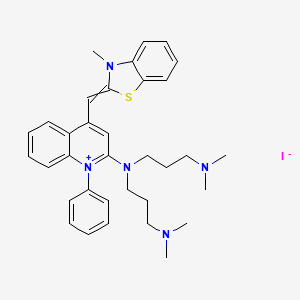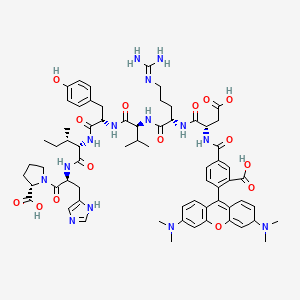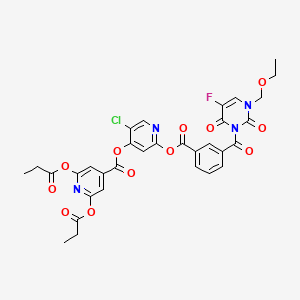
DFP-11207
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件: DFP-11207は、1-エトキシメチル-5-フルオロウラシル、5-クロロ-2,4-ジヒドロキシピリジン、およびシトラジン酸の3つの成分から構成されています 。合成には、以下の手順が関与します。
1-エトキシメチル-5-フルオロウラシル: これは、5-フルオロウラシルのプロドラッグとして合成されます。
5-クロロ-2,4-ジヒドロキシピリジン: これは、5-フルオロウラシルの分解の強力な阻害剤として作用します。
シトラジン酸: これは、5-フルオロウラシルのリン酸化を阻害します。
工業生産方法: this compoundの工業生産は、これらの3つの成分を特定の製剤で組み合わせ、所望の薬物動態的および薬力学的特性を確保します .
3. 化学反応解析
反応の種類: this compoundは、加水分解されて活性成分を放出します 。主な反応には、以下が含まれます。
加水分解: 1-エトキシメチル-5-フルオロウラシルから5-フルオロウラシルへの変換。
阻害: 5-クロロ-2,4-ジヒドロキシピリジンは、5-フルオロウラシルの分解を阻害します。
リン酸化阻害: シトラジン酸は、5-フルオロウラシルのリン酸化を阻害します。
一般的な試薬と条件:
加水分解: 肝臓ミクロソームによって触媒されます。
主要な生成物:
5-フルオロウラシル: プロドラッグから放出された活性抗癌成分.
4. 科学研究アプリケーション
This compoundは、食道癌、大腸癌、胃癌、膵臓癌、胆嚢癌など、さまざまな消化器癌の治療に有望な用途を示しています 。単剤療法または他の化学療法剤との併用療法に使用できます 。この化合物は、他の経口フルオロピリミジンに比べて、毒性を軽減しながら抗腫瘍効果が向上していることが示されています .
化学反応の分析
Types of Reactions: DFP-11207 undergoes hydrolysis to release its active components . The primary reactions include:
Hydrolysis: Conversion of 1-ethoxymethyl-5-fluorouracil to 5-fluorouracil.
Inhibition: 5-chloro-2,4-dihydroxypyridine inhibits the degradation of 5-fluorouracil.
Phosphorylation Inhibition: Citrazinic acid inhibits the phosphorylation of 5-fluorouracil.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by liver microsomes.
Inhibition: Involves dihydropyrimidine dehydrogenase and orotate phosphoribosyltransferase inhibitors.
Major Products:
5-fluorouracil: The active anticancer moiety released from the prodrug.
科学的研究の応用
DFP-11207 has shown promising applications in the treatment of various gastrointestinal cancers, including esophageal, colorectal, gastric, pancreatic, and gallbladder cancers . It can be used as monotherapy or in combination with other chemotherapeutic agents . The compound has demonstrated enhanced antitumor efficacy with reduced toxicities compared to other oral fluoropyrimidines .
作用機序
DFP-11207は、以下の機序を通じて効果を発揮します。
プロドラッグ活性化: 1-エトキシメチル-5-フルオロウラシルは、肝臓ミクロソームによって5-フルオロウラシルに変換されます.
分解の阻害: 5-クロロ-2,4-ジヒドロキシピリジンは、ジヒドロピリミジンデヒドロゲナーゼを阻害し、5-フルオロウラシルの分解を防ぎます.
リン酸化の阻害: シトラジン酸は、オロテートホスホリボシルトランスフェラーゼを阻害し、5-フルオロウラシルのリン酸化を抑制します.
6. 類似の化合物との比較
This compoundは、5-フルオロウラシルの効果を高めながら毒性を軽減するために相乗的に作用する3つの成分を組み合わせたユニークなものです 。類似の化合物には、以下が含まれます。
カペシタビン: 5-フルオロウラシルの別の経口プロドラッグ。
テガフール-ウラシル: テガフールとウラシルの組み合わせ。
テガフール-ギメラシル-オテラシル: テガフール、ギメラシル、オテラシルの組み合わせ.
類似化合物との比較
DFP-11207 is unique in its combination of three components that work synergistically to enhance the efficacy of 5-fluorouracil while reducing its toxicities . Similar compounds include:
Capecitabine: Another oral prodrug of 5-fluorouracil.
Tegafur-uracil: A combination of tegafur and uracil.
Tegafur-gimeracil-oteracil: A combination of tegafur, gimeracil, and oteracil.
This compound stands out due to its improved tolerability and pharmacokinetic profile .
特性
分子式 |
C15H25Cl2N3O |
|---|---|
外観 |
Solid powder |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



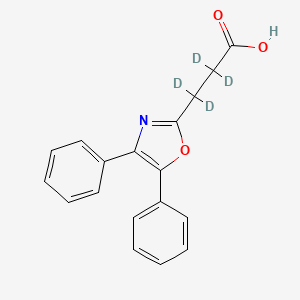

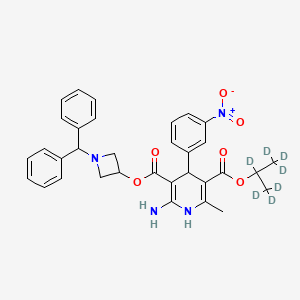
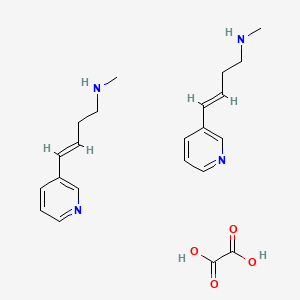
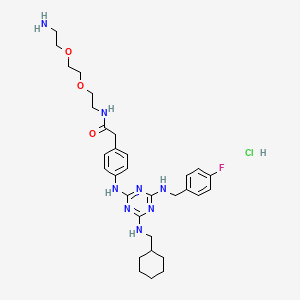
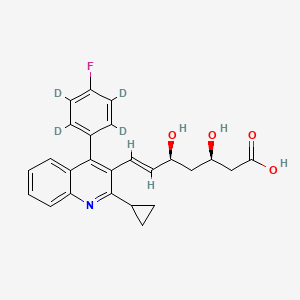
![(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1150013.png)
